molecular formula C23H18BrN3O4 B4558816 N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

Cat. No.: B4558816
M. Wt: 480.3 g/mol
InChI Key: GPAWVSMYRCHLIW-STZFKDTASA-N
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Description

N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a useful research compound. Its molecular formula is C23H18BrN3O4 and its molecular weight is 480.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.04807 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provide foundational knowledge for understanding the chemical properties and potential applications of N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide. These processes often involve complex reactions, including carbodifunctionalization and characterization through spectroscopic methods, elucidating the structural details crucial for further applications (Saeed et al., 2010).

Enzyme Inhibition

Research into novel compounds with inhibitory activity against cytosolic carbonic anhydrase isoforms highlights potential therapeutic applications. Such studies often focus on the synthesis of derivatives and their inhibitory effects on specific enzymes, offering insights into the potential medical applications of these compounds (Ulus et al., 2013).

Peptide Chemistry and Protein Engineering

The development of nickel-catalyzed tandem reactions for N-vinylamides demonstrates the potential of such compounds in synthesizing protected α,α-difluoro-γ-amino acid esters. This process underscores the importance of these compounds in peptide chemistry and protein engineering, where they can serve as building blocks for more complex structures (Yang et al., 2020).

Fluorescence and Polymer Applications

The synthesis of new fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups in the main chain indicates the potential of these compounds in creating materials with specific optical properties. Such materials could have applications in heat-sensitive devices, leveraging the fluorescence activation or quenching in response to temperature changes (Sánchez et al., 2015).

Anticancer Drug Design

The design of analogues with improved therapeutic indexes for anticancer applications showcases the critical role of structural modifications in enhancing the efficacy of such compounds. This research area explores the balance between lipophilicity and activity, aiming to predict and design compounds with optimized anticancer properties (Sosnovsky et al., 1986).

Properties

IUPAC Name

N-[(Z)-3-(2-bromo-4-methylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O4/c1-15-10-11-20(19(24)12-15)25-23(29)21(26-22(28)17-7-3-2-4-8-17)14-16-6-5-9-18(13-16)27(30)31/h2-14H,1H3,(H,25,29)(H,26,28)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAWVSMYRCHLIW-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Reactant of Route 2
N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Reactant of Route 3
N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Reactant of Route 4
N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Reactant of Route 5
N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
Reactant of Route 6
N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

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